Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H11F2NO2 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3,5,9,14H,2,4H2,1H3 |
InChI Key |
FSMJOZQWAPTTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis from 5,7-Difluoroindole-2-carboxylic Acid via Ethyl Chloroformate
One of the most common and straightforward synthetic routes involves the esterification of 5,7-difluoroindole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an aprotic solvent like dichloromethane or toluene under mild conditions (room temperature or reflux).
5,7-Difluoroindole-2-carboxylic acid + Ethyl chloroformate + Triethylamine → Ethyl 5,7-difluoro-1H-indole-2-carboxylate
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or Toluene |
| Base | Triethylamine |
| Temperature | Room temperature or reflux |
| Purification | Recrystallization or chromatography |
| Yield | Moderate to high (optimized conditions reported in literature) |
This method benefits from operational simplicity and relatively high yields. The reaction proceeds via activation of the carboxylic acid by ethyl chloroformate to form an intermediate mixed anhydride, which then reacts with ethanol generated in situ or present in the system to form the ethyl ester.
Copper-Catalyzed Esterification Using Ethyl Diazoacetate
An alternative preparation method involves the copper-catalyzed reaction of 5,7-difluoroindole-2-carboxylic acid with ethyl diazoacetate. This method employs a copper(I) bromide catalyst (CuBr) in solvents such as acetonitrile or dimethylformamide (DMF) under mild conditions.
5,7-Difluoroindole-2-carboxylic acid + Ethyl diazoacetate + CuBr catalyst → Ethyl 5,7-difluoro-1H-indole-2-carboxylate
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) bromide (CuBr) |
| Solvent | Acetonitrile or DMF |
| Temperature | Room temperature or reflux |
| Purification | Filtration or distillation |
| Yield | Moderate to good |
This method leverages the reactivity of diazo compounds and copper catalysis to form the ester bond efficiently. It is particularly useful when direct esterification is challenging or when mild reaction conditions are preferred.
Hemetsberger–Knittel Indole Synthesis for Indole-2-Carboxylates
For the preparation of indole-2-carboxylate derivatives, including fluorinated analogs, the Hemetsberger–Knittel reaction offers a valuable synthetic route. This method involves:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamates.
- Thermolysis of the azide intermediate to induce cyclization forming the indole-2-carboxylate core.
Methyl 2-azidoacetate + Substituted benzaldehyde → Methyl-2-azidocinnamate → (Thermolysis) → Indole-2-carboxylate derivative
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Ethyl chloroformate esterification | 5,7-Difluoroindole-2-carboxylic acid | Triethylamine | Dichloromethane/Toluene | Room temp / reflux | Moderate to high | Simple, mild conditions | Requires handling of chloroformate |
| Copper-catalyzed esterification | 5,7-Difluoroindole-2-carboxylic acid | CuBr | Acetonitrile/DMF | Room temp / reflux | Moderate to good | Mild, catalytic process | Use of copper catalyst and diazo compounds |
| Hemetsberger–Knittel indole synthesis | Methyl 2-azidoacetate + substituted benzaldehyde | Thermal cyclization | Various | Elevated temperatures | Moderate | Allows substitution pattern control | Multi-step, regioisomer formation |
| Radical cyclization of substituted indoles | N-allyl or propargylic indole derivatives | AIBN, Bu3SnH | Benzene or dry solvents | Reflux (80°C) | Good | Access to complex bicyclic structures | Requires radical initiators, toxic reagents |
Research Data and Optimization Results
Yield and Purity Optimization
- The esterification with ethyl chloroformate and triethylamine typically yields ethyl 5,7-difluoro-1H-indole-2-carboxylate with purities above 95% after recrystallization or chromatography.
- Copper-catalyzed methods achieve comparable yields but require careful removal of copper residues.
- Hemetsberger–Knittel synthesis yields depend heavily on reaction temperature and stoichiometry, with optimized conditions providing up to 60% isolated yield of desired regioisomers.
- Radical cyclizations yield cyclized products in 50-60% isolated yields, with regioselectivity influenced by substituent effects and reaction conditions.
Physical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C11H9F2NO2 |
| Molecular Weight | 225.19 g/mol |
| Boiling Point | 342.5 ± 37.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 160.9 ± 26.5 °C |
These properties influence solvent choice and reaction temperature control during synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate and related compounds:
Structural and Electronic Comparisons
- Fluorination Patterns: The 5,7-difluoro substitution in the target compound contrasts with 5-fluoro in Ethyl 5-fluoroindole-2-carboxylate and 4,5,6,7-tetrafluoro in 4,5,6,7-tetrafluoroindole . Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate demonstrates how positional isomerism (4,7 vs. 5,7) and core structure (indene vs. indole) influence reactivity and applications.
- In contrast, 4,5,6,7-tetrafluoroindole retains full aromaticity, which may favor planar interactions in protein binding pockets.
Biological Activity
Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: Ethyl 5,7-difluoro-1H-indole-2-carboxylate
- Molecular Formula: C11H9F2NO2
- Molecular Weight: 225.19 g/mol
- CAS Number: 220679-10-7
The compound's structure features two fluorine atoms at the 5 and 7 positions of the indole ring, which significantly influences its chemical and biological properties .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Commercially available indole derivatives.
- Reaction Steps: Multi-step processes including halogenation and esterification.
- Industrial Methods: Optimization of reaction conditions to enhance yield and purity, often utilizing catalysts and controlled environments .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study reported its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.8 |
| A549 (lung cancer) | 12.4 |
| HeLa (cervical cancer) | 18.6 |
The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell cycle progression .
The biological effects of this compound are thought to result from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. For instance, it has been shown to interact with proteins involved in the apoptotic pathway, enhancing cell death in tumor cells .
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Anticancer Activity:
- Researchers synthesized a series of indole derivatives including this compound and tested their efficacy against various cancer cell lines.
- Results indicated that modifications at specific positions on the indole ring could enhance anticancer activity significantly.
- Antimicrobial Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
